

# A Comprehensive Technical Guide to Sulfide Nomenclature in Organic and Inorganic Chemistry

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Compound Name: **Sulfide**

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This in-depth guide provides a thorough examination of the principles and rules governing the nomenclature of **sulfide**-containing compounds in both organic and inorganic chemistry. Designed for professionals in research and development, this document offers a systematic approach to naming simple and complex **sulfides**, supported by quantitative data, detailed experimental protocols, and logical visual aids to facilitate understanding.

## Introduction to Sulfides

**Sulfides** are a broad class of chemical compounds containing a sulfur atom bonded to other elements or moieties.<sup>[1]</sup> In inorganic chemistry, **sulfide** typically refers to the anion of sulfur in its lowest oxidation state,  $S^{2-}$ , or compounds containing this ion.<sup>[2]</sup> These are often salts of hydrogen **sulfide**.<sup>[3]</sup> In organic chemistry, **sulfides**, also known as thioethers, are analogues of ethers where a sulfur atom is bonded to two organic groups ( $R-S-R'$ ).<sup>[3][4]</sup> The diversity of **sulfide** compounds necessitates a clear and systematic set of naming conventions to ensure unambiguous communication in scientific and technical contexts.

## Nomenclature of Organic Sulfides (Thioethers)

The nomenclature of organic **sulfides** is analogous to that of ethers, with IUPAC providing several methods for naming these compounds.<sup>[5][6]</sup>

## Common or Radicofunctional Nomenclature

For simple **sulfides** with uncomplicated alkyl or aryl groups, common names are frequently used. This system names the two groups attached to the sulfur alphabetically as separate words, followed by "**sulfide**".<sup>[4][7]</sup> If the two groups are identical, the prefix "di-" is used.<sup>[8]</sup>

- Example 1:  $\text{CH}_3\text{-S-CH}_2\text{CH}_3$  is named ethyl methyl **sulfide**.<sup>[7]</sup>
- Example 2:  $(\text{CH}_3)_2\text{S}$  is called dimethyl **sulfide**.<sup>[9]</sup>
- Example 3:  $\text{C}_6\text{H}_5\text{-S-CH}_3$  is known as methyl phenyl **sulfide**.<sup>[9]</sup>

## IUPAC Substitutive Nomenclature

For more complex molecules, IUPAC substitutive nomenclature is the preferred method. In this system, the larger organic group is considered the parent alkane, and the smaller R-S- group is treated as a substituent named "alkylthio" or "alkylsulfanyl".<sup>[8][10]</sup>

- Example 1:  $\text{CH}_3\text{-S-CH}_2\text{CH}_2\text{CH}_3$  is named 1-(methylthio)propane.
- Example 2: In a more complex structure, the position of the alkylthio group is indicated by a locant.<sup>[11]</sup>

## Cyclic Sulfides

Cyclic **sulfides** are named using the prefix "thia-" with the name of the corresponding carbocyclic compound.<sup>[5]</sup>

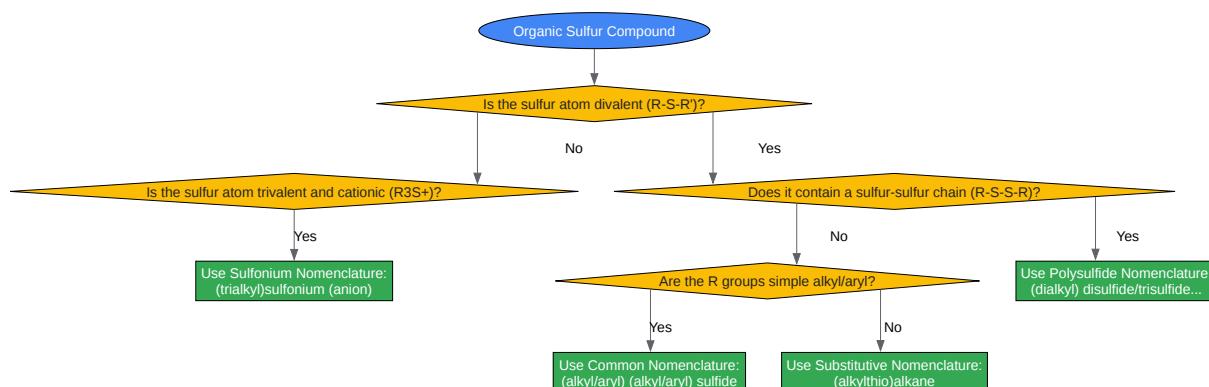
- Example: A five-membered ring containing one sulfur atom and four carbon atoms is named thiacyclopentane (commonly known as tetrahydrothiophene).

## Polysulfides and Sulfonium Salts

- **Polysulfides**: Compounds with a chain of two or more sulfur atoms (R-S-S-R, R-S-S-S-R, etc.) are named as **disulfides**, **trisulfides**, and so on.<sup>[12]</sup> Alternatively, they can be named as derivatives of sulfane ( $\text{H}_2\text{S}$ ), disulfane ( $\text{H}_2\text{S}_2$ ), etc.<sup>[12]</sup>
  - Example:  $\text{CH}_3\text{-S-S-CH}_3$  is dimethyl **disulfide**.

- **Sulfonium Salts:** Compounds in which the sulfur atom is bonded to three organic groups and carries a positive charge are named as sulfonium salts. The names of the organic groups are cited in alphabetical order, followed by "-sulfonium" and the name of the anion.[13]
  - Example:  $[(\text{CH}_3)_3\text{S}]^+\text{Cl}^-$  is trimethylsulfonium chloride.

The logical flow for determining the appropriate nomenclature for an organic sulfur compound is illustrated in the diagram below.



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Decision workflow for naming organic sulfur compounds.

## Nomenclature of Inorganic Sulfides

Inorganic **sulfides** are typically ionic compounds containing the **sulfide** ion ( $S^{2-}$ ).[\[14\]](#) Their nomenclature follows the IUPAC rules for ionic compounds.[\[15\]](#)

## Binary Sulfides

For binary **sulfides**, which consist of sulfur and one other element (usually a metal), the name is formed by stating the name of the cation (the metal) followed by the name of the anion (**sulfide**).[\[15\]](#)

- Example 1:  $Na_2S$  is named sodium **sulfide**.
- Example 2:  $CaS$  is named calcium **sulfide**.

If the metal can form cations with different charges (i.e., it is polyvalent), the charge of the metal ion is indicated by a Roman numeral in parentheses immediately following the metal's name.[\[5\]](#)

- Example 1:  $FeS$  is iron(II) **sulfide**.
- Example 2:  $Fe_2S_3$  is iron(III) **sulfide**.

## Sulfides with Polyatomic Ions

When the cation is a polyatomic ion, its name is used directly.[\[16\]](#)[\[17\]](#)

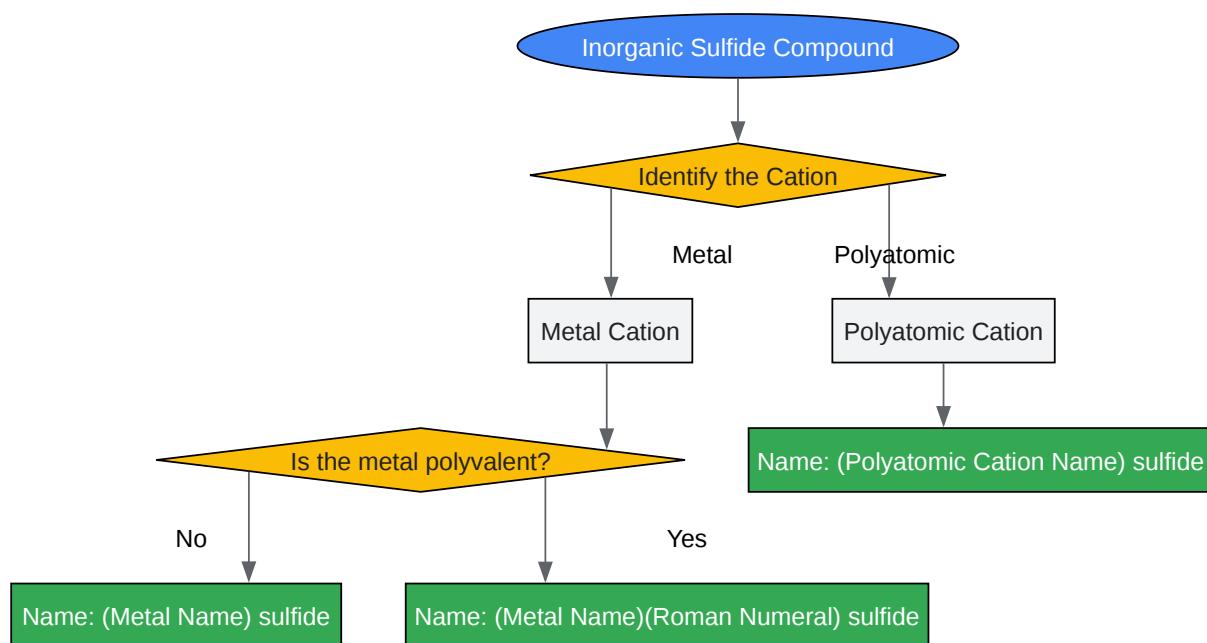
- Example:  $(NH_4)_2S$  is ammonium **sulfide**.[\[16\]](#)

## Polysulfides

Inorganic **polysulfides** contain the **polysulfide** anion ( $S_n^{2-}$ ). They are named by specifying the number of sulfur atoms.

- Example:  $FeS_2$  is iron **disulfide** (commonly known as pyrite).[\[12\]](#)

The diagram below outlines the naming process for inorganic **sulfides**.

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Decision workflow for naming inorganic **sulfides**.

## Quantitative Data

The structural and spectroscopic properties of **sulfides** are critical for their characterization. The following tables summarize key quantitative data for representative **sulfide**-containing compounds.

Table 1: Bond Lengths and Angles in **Sulfide**-Related Compounds

Bond	Compound Type	Typical Bond Length (pm)	Bond Angle	Typical Angle (°)	Reference(s)
C–S	Thioether	182	C–S–C	~99	[18]
C–S	Thiol	180	C–S–H	~90	[19]
S–H	Thiol	133.56	-	-	[20]
S–S	Disulfide	203 - 210	C–S–S	~104	[5][21]
Metal–S	Inorganic Sulfide	236 (Hg–S) - 244 (Ag–S)	S–Metal–S	Varies	[21]

Table 2: Spectroscopic Data for Organic **Sulfides** (Thioethers)

Spectroscopy Type	Feature	Typical Chemical Shift / Frequency / Pattern	Reference(s)
<sup>1</sup> H NMR	Protons on $\alpha$ -carbon (R-CH <sub>2</sub> -S)	2.0 - 2.5 ppm	[12]
<sup>13</sup> C NMR	$\alpha$ -carbon (R-CH <sub>2</sub> -S)	15 - 46 ppm	[4]
Infrared (IR)	C–S stretch	570 - 710 cm <sup>-1</sup> (weak and can be difficult to assign)	[12]
Mass Spectrometry	Fragmentation	$\alpha$ -cleavage of an alkyl radical is common. The molecular ion peak (M <sup>+</sup> ) is usually present but may be weak.[22]	[16][22]

## Experimental Protocols

This section provides detailed methodologies for the synthesis of representative organic and inorganic **sulfides**, as well as a standard analytical procedure for **sulfide** quantification.

## Synthesis of Diphenyl Sulfide (Organic)

This protocol is adapted from a procedure in Organic Syntheses and utilizes a Friedel-Crafts reaction.<sup>[8][9]</sup>

### Materials:

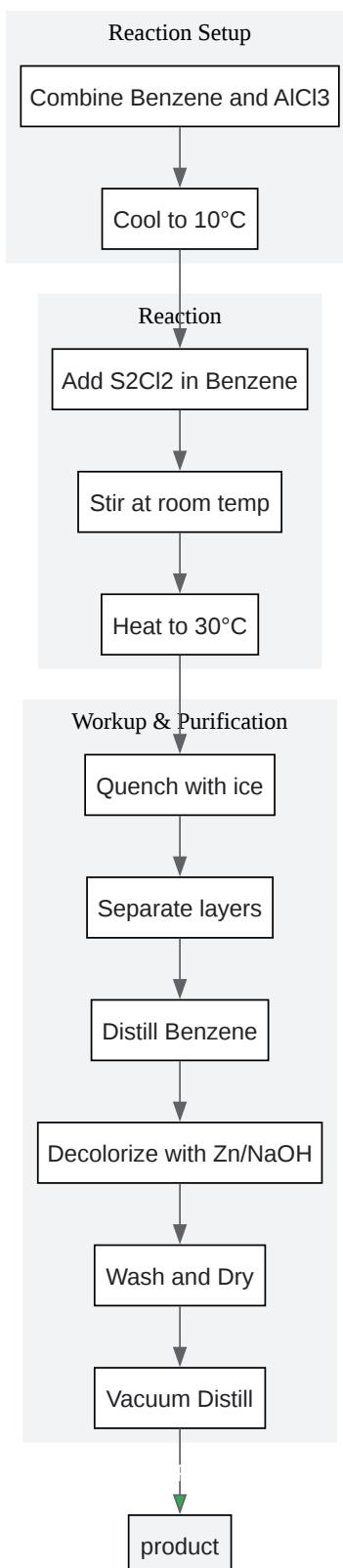
- Dry benzene ( $C_6H_6$ )
- Anhydrous aluminum chloride ( $AlCl_3$ )
- Sulfur monochloride ( $S_2Cl_2$ )
- Cracked ice
- Methyl alcohol
- Zinc dust
- 40% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

### Procedure:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), combine 858 g (11 moles) of dry benzene and 464 g (3.48 moles) of anhydrous  $AlCl_3$ . Cool the mixture to 10°C in an ice bath.
- Reagent Addition: Slowly add a solution of 405 g (3 moles) of  $S_2Cl_2$  in 390 g (5 moles) of dry benzene to the stirred mixture over approximately one hour, maintaining the temperature at 10°C.

- Reaction Progression: After the addition is complete, remove the ice bath and continue stirring at room temperature for two hours. Then, heat the mixture to 30°C for one hour or until the evolution of HCl gas ceases.
- Workup: Carefully pour the reaction mixture onto 1 kg of cracked ice to decompose the aluminum chloride complex. Separate the benzene layer.
- Purification:
  - Distill off the excess benzene on a steam bath.
  - Cool the residual oil to 0°C and filter to remove precipitated sulfur.
  - Treat the crude product with zinc dust and 40% NaOH solution with heating and stirring to decolorize it.
  - Separate the organic layer, wash with water, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
  - Perform a final vacuum distillation to obtain pure diphenyl **sulfide**.

The workflow for this synthesis is depicted below.



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Experimental workflow for diphenyl **sulfide** synthesis.

## Synthesis of Cadmium Sulfide Nanoparticles (Inorganic)

This protocol describes a mechanochemical synthesis of CdS nanoparticles.[\[14\]](#)

### Materials:

- Cadmium acetate dihydrate ( $\text{Cd}(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}$ )
- Sodium **sulfide** nonahydrate ( $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ )
- Planetary ball mill with silicon nitride milling chambers and balls

### Procedure:

- Preparation: Weigh stoichiometric amounts of cadmium acetate and sodium **sulfide**. For a 1 g total mass, use appropriate molar ratios.
- Milling: Transfer the reactants into a silicon nitride milling chamber containing silicon nitride balls.
- Mechanosynthesis: Mill the mixture in the planetary ball mill for a specified time (e.g., 5 minutes) at a set rotational speed (e.g., 550 rpm). The milling is typically carried out in an air atmosphere.
- Product Collection: After milling, carefully open the chamber in a well-ventilated area and collect the resulting CdS nanoparticle powder.
- Characterization: The synthesized nanoparticles can be characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and UV-Vis spectroscopy to confirm their structure, size, and optical properties.[\[7\]](#)

## Quantitative Analysis of Sulfide by Ion-Selective Electrode (ISE)

This method is suitable for determining the total dissolved **sulfide** concentration in aqueous samples.[\[3\]](#)

### Apparatus:

- Ion-selective electrode (ISE) for **sulfide**
- Reference electrode
- Ion meter or pH/mV meter

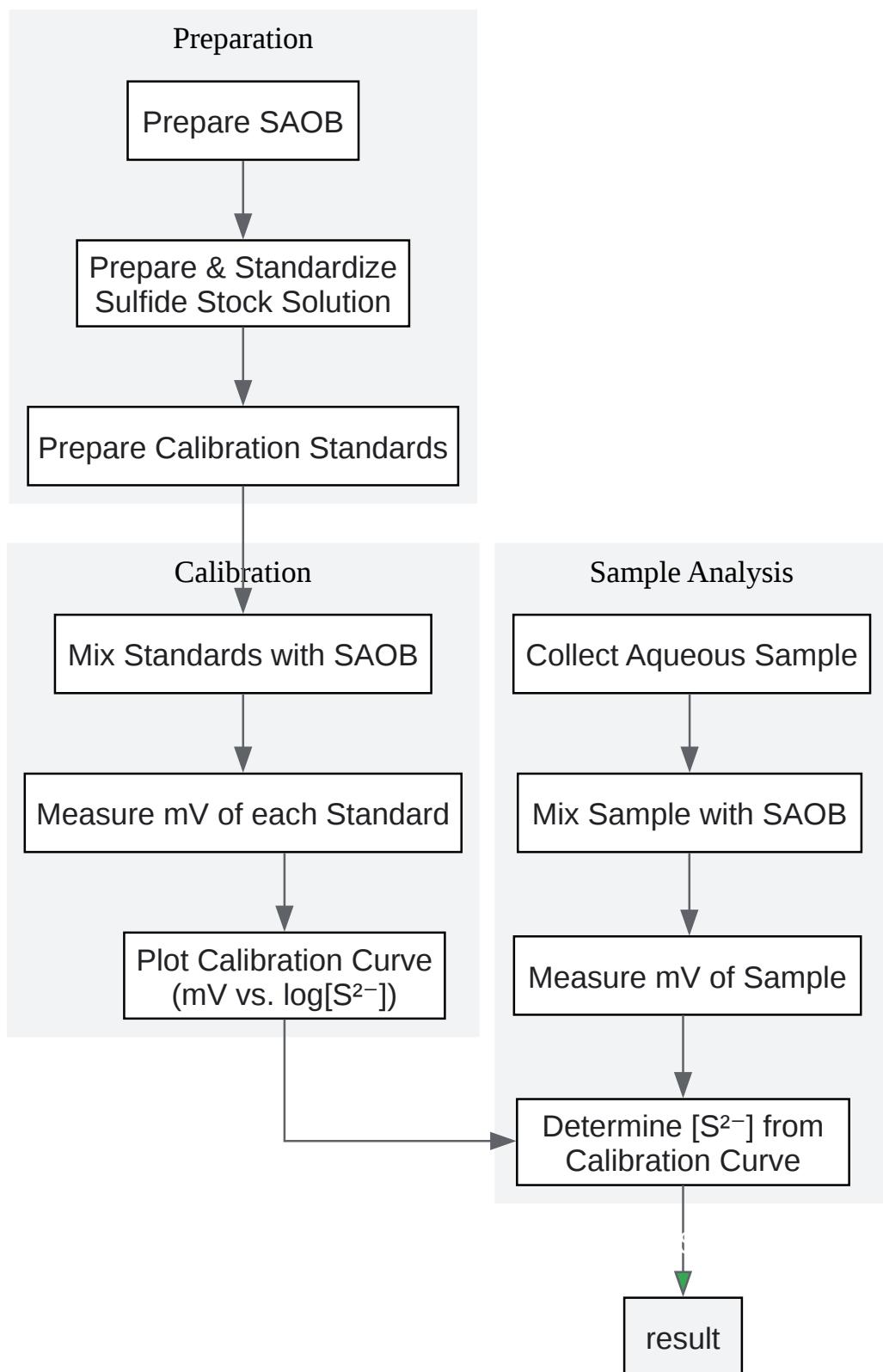
Reagents:

- **Sulfide** Antioxidant Buffer (SAOB): Dissolve 80 g NaOH, 35 g ascorbic acid, and 67 g disodium EDTA in distilled water and dilute to 1 L.[\[10\]](#)
- **Sulfide** stock solution (e.g., from  $\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$ ), standardized by titration.
- **Sulfide** calibration standards (prepared by diluting the stock solution).

Procedure:

- Calibration: Prepare a series of **sulfide** standards of known concentrations. For each standard, mix an equal volume of the standard with SAOB. Measure the potential (in mV) of each standard using the ISE and plot a calibration curve of potential vs.  $\log(\text{sulfide concentration})$ .
- Sample Preparation: Collect the aqueous sample, minimizing aeration.[\[3\]](#) Immediately before analysis, mix an equal volume of the sample with SAOB.
- Measurement: Immerse the electrodes in the prepared sample and record the stable potential reading.
- Calculation: Determine the **sulfide** concentration in the sample by comparing its measured potential to the calibration curve.

The workflow for this analytical protocol is shown below.

[Click to download full resolution via product page](#)Workflow for **sulfide** analysis by ion-selective electrode.

## Conclusion

A systematic and unambiguous nomenclature is fundamental to the precise communication of chemical information. This guide has detailed the IUPAC and common naming conventions for a wide range of organic and inorganic **sulfides**, from simple thioethers to complex **polysulfides** and sulfonium salts. The provided quantitative data on bond parameters and spectroscopic signatures, along with detailed experimental protocols, serves as a practical resource for researchers, scientists, and professionals in drug development. The logical workflows presented visually are intended to simplify the process of naming and analyzing these important sulfur-containing compounds.

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